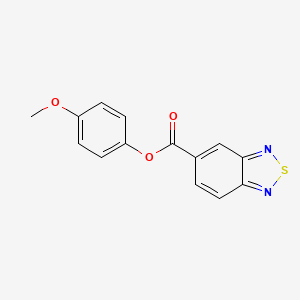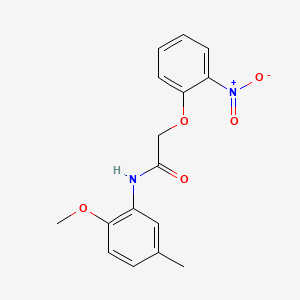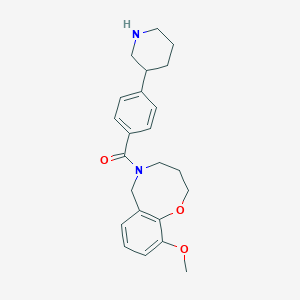![molecular formula C16H20N4 B5686132 2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5686132.png)
2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a heterocyclic compound that consists of a pyrimidine ring and a piperazine ring with a methylbenzyl group attached to the piperazine ring. This compound has demonstrated promising results in scientific research for its potential use as a therapeutic agent against various diseases.
Mécanisme D'action
The mechanism of action of 2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems, particularly the dopamine and serotonin systems. This compound has been shown to bind to specific receptors in the brain, leading to the modulation of neurotransmitter release and subsequent changes in behavior.
Biochemical and Physiological Effects
Studies have shown that 2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine can induce changes in the biochemical and physiological processes in the body. For example, this compound has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. It has also been reported to decrease the levels of stress hormones such as cortisol, leading to a reduction in anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine in lab experiments is its ability to modulate neurotransmitter systems, making it a useful tool for studying the underlying mechanisms of various neurological disorders. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine. One potential direction is the development of new therapeutic agents based on this compound for the treatment of various neurological disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential side effects. Finally, research is needed to explore the potential use of this compound in other areas such as agriculture and materials science.
In conclusion, 2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine is a promising compound with potential applications in medicinal chemistry. Its ability to modulate neurotransmitter systems makes it a useful tool for studying the underlying mechanisms of various neurological disorders. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential use in other areas.
Méthodes De Synthèse
The synthesis of 2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine involves the reaction between 3-methylbenzylamine and 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the target compound.
Applications De Recherche Scientifique
2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. Additionally, this compound has shown potential as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-14-4-2-5-15(12-14)13-19-8-10-20(11-9-19)16-17-6-3-7-18-16/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHRBLOZWQWYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198211 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-methylimidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B5686060.png)
![N-(4-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5686065.png)
![1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone](/img/structure/B5686071.png)
![5-fluoro-N~2~,N~4~,N~4~-trimethyl-N~2~-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B5686075.png)
![1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine](/img/structure/B5686082.png)
![N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5686084.png)




![2-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5686120.png)
![5-[(4-acetylphenoxy)methyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5686129.png)

![5-[methyl(2-phenylethyl)amino]-2-[2-(3-methyl-4H-1,2,4-triazol-4-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B5686155.png)